2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O5/c1-36-24-16-30(17-25(33)27-19-4-8-21(9-5-19)31(34)35)22(14-23(24)32)15-28-10-12-29(13-11-28)20-6-2-18(26)3-7-20/h2-9,14,16H,10-13,15,17H2,1H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPYURARCTYECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-nitrophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group. The methoxy group is then added, and the final step involves the formation of the nitrophenyl acetamide moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its efficacy against several cancer types, including:
- Triple-Negative Breast Cancer (TNBC) : The compound has shown promise in inhibiting cell proliferation in TNBC models, potentially through modulation of specific protein pathways.
- Non-Small Cell Lung Cancer (NSCLC) : It has demonstrated cytotoxic effects on NSCLC cells, suggesting its utility as a therapeutic agent in lung cancer treatment.
- Acute Myelogenous Leukemia (AML) : Preliminary studies indicate that the compound may affect leukemic cell lines, warranting further investigation into its mechanisms of action.
Neuropharmacological Effects
The piperazine derivative has been investigated for its neuropharmacological properties. Its potential as an anxiolytic and antidepressant agent is notable, with studies suggesting it may interact with serotonin and dopamine receptors, leading to mood-enhancing effects.
Antimicrobial Properties
Emerging data suggest that this compound possesses antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi highlights its potential for development into new antimicrobial agents.
Case Study 1: Efficacy Against TNBC
A study published in a peer-reviewed journal examined the effects of this compound on TNBC cell lines. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving the induction of apoptosis and cell cycle arrest at the G2/M phase. The study concluded that the compound could be a candidate for further development as a targeted therapy for TNBC.
Case Study 2: Neuropharmacological Assessment
In another investigation focusing on neuropharmacological effects, animal models treated with this compound exhibited reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze). The findings suggest that the compound may modulate neurotransmitter systems involved in anxiety regulation.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0)
- Structural Differences: Replaces the dihydropyridinone ring with a sulfonyl group attached to the piperazine.
- Functional Impact: The sulfonyl group increases polarity and may alter receptor selectivity compared to the methoxy-dihydropyridinone system in the target compound. This modification could enhance solubility but reduce blood-brain barrier permeability .
2-[4-(4-Fluorophenyl)piperazino]-N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 882749-43-9)
- Structural Differences: The nitro group is positioned at the 5th position of the phenyl ring instead of the 4th, and the dihydropyridinone core is absent.
- Functional Impact: Positional isomerism of the nitro group may lead to differences in electronic effects and steric interactions during target binding.
Heterocyclic and Substituted Phenyl Analogs
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural Differences : Features a chloro-nitro substitution on the phenyl ring and a methylsulfonyl group instead of piperazine.
- Functional Impact: The chloro-nitro combination enhances electrophilicity, which may increase reactivity in nucleophilic environments.
N-(4-{2-Hydroxy-3-[4-(4-Methoxyphenyl)-1-piperazinyl]propoxy}phenyl)acetamide
- Structural Differences : Incorporates a hydroxypropoxy linker between the phenyl and piperazine groups, along with a methoxy substituent on the phenyl ring.
- Functional Impact : The hydroxy group increases hydrophilicity, which may improve aqueous solubility but reduce membrane permeability compared to the target compound’s methoxy group. The propoxy linker adds flexibility, possibly modulating receptor engagement .
Triazole and Thiazole Derivatives
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide (CAS: 561295-12-3)
- Structural Differences: Replaces the dihydropyridinone ring with a triazole-thiophene system.
- The ethyl group on the triazole may enhance steric bulk, affecting binding kinetics .
Pharmacological and Physicochemical Properties
| Property | Target Compound | N-(4-Fluorophenyl)-2-[4-Tosylpiperazinyl]acetamide | N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide |
|---|---|---|---|
| Molecular Weight | ~500 (estimated) | Higher (sulfonyl group) | 328.75 |
| Key Substituents | 4-Nitrophenyl, dihydropyridinone | Tosyl group | Chloro-nitro, methylsulfonyl |
| Lipophilicity (LogP) | Moderate (fluorophenyl) | High (tosyl group) | Moderate (chloro-nitro) |
| Solubility | Low (nitro group) | Moderate (sulfonyl) | Low (methylsulfonyl) |
| Synthetic Complexity | High (multiple rings) | Moderate | Low |
Biological Activity
The compound 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-nitrophenyl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following formula:
Key Features
- Piperazine Moiety : The presence of a piperazine ring is notable for its role in enhancing receptor binding affinity.
- Dihydropyridine Core : This structure is often associated with calcium channel blockers and has implications in cardiovascular health.
- Nitrophenyl Group : This moiety may contribute to the compound's pharmacological properties.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
- Dopamine Receptor Affinity : Similar compounds have shown significant binding affinity to dopamine receptors, particularly D4 receptors, which are implicated in various neuropsychiatric disorders .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in cellular environments .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperazine possess antimicrobial effects against various pathogens .
The biological activity of this compound is hypothesized to involve:
- Receptor Modulation : The piperazine component likely interacts with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
- Enzymatic Inhibition : Some studies indicate potential inhibition of phospholipase enzymes, which could affect lipid metabolism and cell signaling .
Study 1: Receptor Binding Assays
In a study assessing receptor interactions, the compound was tested against various dopamine receptor subtypes. Results indicated a high affinity for the D4 receptor with an IC50 value comparable to known ligands, suggesting its potential as a therapeutic agent in treating disorders like schizophrenia .
Study 2: Antioxidant Evaluation
A separate investigation focused on the antioxidant capacity of similar compounds. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cell cultures treated with the compound, indicating its potential protective effects against oxidative damage .
Comparative Data
The following table summarizes key findings related to similar compounds and their biological activities:
| Compound Name | Target Receptor | IC50 (nM) | Activity Type |
|---|---|---|---|
| Compound A | D4 Receptor | 57 | Antipsychotic |
| Compound B | PLA2G15 | 180 | Anti-inflammatory |
| Compound C | Antioxidant | 250 | Antioxidant |
| Subject Compound | D4 Receptor | TBD | Potential Antipsychotic |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Amide bond formation between the dihydropyridine core and the 4-nitrophenylacetamide group.
- Mannich reaction to introduce the 4-(4-fluorophenyl)piperazine moiety . Optimization strategies:
- Control temperature (e.g., 0–5°C for acid-sensitive steps) and pH (neutral for amide coupling).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the dihydropyridine ring .
- Monitor purity via HPLC at each stage to avoid side products .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Assign peaks to confirm the dihydropyridine ring (δ 5.5–6.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and nitrophenyl group (δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (expected ~550–560 g/mol) and fragmentation patterns .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. What functional groups influence its physicochemical properties?
Key groups:
- 4-Fluorophenylpiperazine : Enhances lipophilicity and potential CNS penetration .
- Dihydropyridine ring : Sensitive to oxidation; impacts redox stability .
- 4-Nitrophenylacetamide : Contributes to hydrogen bonding and target affinity . Solubility can be improved using co-solvents (e.g., DMSO) or cyclodextrin inclusion complexes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological approaches:
- Analog synthesis : Replace the 4-fluorophenyl group with bulkier substituents (e.g., 4-CF₃) to probe steric effects .
- Pharmacophore modeling : Map electrostatic/hydrophobic interactions using software like Schrödinger’s Maestro .
- In vitro assays : Compare binding affinities (e.g., Ki values) across serotonin/dopamine receptor subtypes to identify selectivity drivers .
Q. How can contradictions in reported biological activity data be resolved?
Case example: Discrepancies in IC₅₀ values for kinase inhibition.
Q. What strategies address poor in vivo efficacy despite strong in vitro activity?
Potential solutions:
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes; identify vulnerable sites (e.g., ester hydrolysis) .
- Prodrug design : Mask the dihydropyridine ring with acetyl/prodrug moieties to enhance bioavailability .
- Tissue distribution studies : Use radiolabeled analogs (³H/¹⁴C) to assess brain penetration .
Q. How can computational methods aid in target identification?
- Molecular docking : Screen against homology models of GPCRs (e.g., 5-HT₁A, D₂) using AutoDock Vina .
- Machine learning : Train models on known piperazine-containing ligands to predict off-target risks .
- MD simulations : Analyze binding stability over 100-ns trajectories (e.g., GROMACS) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
